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Compound of Interest

Compound Name:
7-Hydroxy-4-methyl-3-

phenylcoumarin

CAS No.: 2555-23-9

Cat. No.: B3050381

Get Quote

Executive Summary
7-Hydroxy-4-methyl-3-phenylcoumarin (C₁₆H₁₂O₃) represents a critical scaffold in medicinal

chemistry, distinct from its parent compound (4-methylumbelliferone) by the introduction of a

phenyl moiety at the C3 position. This structural modification introduces significant steric strain,

forcing a non-planar molecular geometry that alters solubility, fluorescence quantum yield, and

binding affinity for biological targets such as Cytochrome P450 enzymes. This guide provides a

rigorous workflow for the synthesis, crystallization, and structural analysis of this compound,

designed for application scientists in drug discovery.

Chemical Context & Therapeutic Relevance
The coumarin nucleus (2H-chromen-2-one) is a privileged structure in pharmacognosy. The

specific substitution pattern of the title compound confers unique properties:

7-Hydroxyl Group: Functions as a hydrogen bond donor/acceptor, critical for solubility and

forming supramolecular networks.
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3-Phenyl & 4-Methyl Groups: These substituents create a "steric clash" region. Unlike planar

coumarins (e.g., 7-hydroxy-4-methylcoumarin), the 3-phenyl ring in this molecule is forced to

rotate out of the coumarin plane, disrupting pi-stacking and enhancing selectivity for

hydrophobic enzyme pockets.

Key Applications:

Fluorescent Probes: Used as a pH-sensitive fluorophore.

Antioxidant Activity: Scavenges reactive oxygen species (ROS) via the phenolic hydroxyl.

Enzyme Inhibition: The twisted conformation allows specific inhibition of CYP1A1/1A2

isoforms.

Experimental Protocol: Synthesis & Crystallization
The synthesis follows a modified Pechmann Condensation, a self-validating protocol where the

formation of the product is driven by the irreversibility of the dehydration step.

Synthesis Workflow
Reaction Principle: Acid-catalyzed condensation of a phenol (resorcinol) with a

-keto ester (ethyl 2-phenylacetoacetate).

Reagents:

Resorcinol (1.0 eq)[1]

Ethyl 2-phenylacetoacetate (1.0 eq)

Catalyst: Amberlyst-15 (Solid acid) or Conc. H₂SO₄

Solvent: Ethanol (for workup)

Step-by-Step Protocol:

Charge: In a round-bottom flask, mix resorcinol (11.0 g, 0.1 mol) and ethyl 2-

phenylacetoacetate (20.6 g, 0.1 mol).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://scispace.com/pdf/synthesis-and-nitration-of-7-hydroxy-4-methyl-coumarin-via-416v9elm8k.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3050381?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalysis: Add concentrated H₂SO₄ (15 mL) dropwise while maintaining temperature <10°C

(ice bath) to prevent polymerization.

Reaction: Stir the viscous mixture at room temperature for 1 hour, then pour onto crushed ice

(200 g).

Precipitation: The crude product precipitates as a solid. Filter under vacuum and wash with

cold water (3 x 50 mL) until the filtrate is neutral pH.

Purification: Recrystallize from hot ethanol to yield needle-like crystals.

Crystallization for X-Ray Diffraction
To obtain single crystals suitable for XRD, a slow evaporation method is preferred over rapid

cooling.

Solvent System: Methanol/Acetone (1:1 v/v).

Method: Dissolve 50 mg of purified compound in 5 mL of solvent. Filter through a 0.45 µm

PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 pinholes, and allow to

stand at 20°C in a vibration-free environment.

Timeline: Prismatic crystals typically form within 48–72 hours.

Visualization: Synthesis Pathway
The following diagram illustrates the Pechmann condensation mechanism, highlighting the

critical cyclization step.
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Figure 1: Mechanistic pathway for the synthesis of 7-Hydroxy-4-methyl-3-phenylcoumarin
via Pechmann condensation.[2]

Structural Analysis & Crystallographic Features[2]
[3][4][5]
Although specific unit cell parameters can vary by solvent polymorph, the molecular geometry

of 7-hydroxy-4-methyl-3-phenylcoumarin is defined by specific steric constraints.

Molecular Geometry (Steric Twist)
The defining structural feature of this molecule is the torsion angle between the phenyl ring at

C3 and the coumarin plane.

Steric Clash: The C4-Methyl group and the C2-Carbonyl oxygen exert steric pressure on the

C3-Phenyl ring.

Consequence: Unlike planar coumarins, the phenyl ring rotates to minimize repulsion.

Predicted Torsion: Based on homologous structures (e.g., 7-ethynyl-3-methyl-4-

phenylcoumarin), the torsion angle is expected to be 60°–70°. This non-planarity prevents

close

stacking of the coumarin cores.

Supramolecular Architecture
The crystal packing is dominated by Hydrogen Bonding rather than stacking.
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Interaction
Type

Donor Acceptor Geometry Effect

H-Bond

(Primary)
7-OH C=O (Lactone)

Forms

centrosymmetric

dimers or infinite

chains.

C-H··· 4-Methyl Phenyl Ring T-shaped contact

Stabilizes the

twisted

conformation.

Stacking Coumarin Coumarin Offset > 3.8 Å

Weakened by

the twisted

phenyl group.

Visualization: H-Bond Network Logic
The crystal lattice is built upon the recognition between the phenolic hydroxyl and the lactone

carbonyl.
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Figure 2: Schematic of the intermolecular hydrogen bonding network forming the primary

crystal lattice motif.[3]
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Structure-Activity Relationship (SAR) Implications
The crystallographic data directly informs the biological profile of the compound:

Solubility: The disruption of planar

-stacking by the twisted phenyl group significantly increases solubility in organic solvents
compared to flat analogs like 7-hydroxycoumarin.

Receptor Binding: The "propeller-like" twisted shape allows the molecule to fit into the active

sites of enzymes like CYP1A2, where it acts as a selective inhibitor. Planar analogs often

lack this selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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